molecular formula C12H11NO6 B2774858 (2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid CAS No. 866019-68-3

(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid

Cat. No.: B2774858
CAS No.: 866019-68-3
M. Wt: 265.221
InChI Key: BYFYRFAXGRRVPQ-ONEGZZNKSA-N
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Description

(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid is a useful research compound. Its molecular formula is C12H11NO6 and its molecular weight is 265.221. The purity is usually 95%.
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Scientific Research Applications

Structural Investigations

(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid and its derivatives have been studied for their structural properties. Investigations have included X-ray crystallography, spectroscopic methods, and quantum chemical calculations to understand the molecular structure and interactions. For example, a related compound was analyzed using these methods, providing insights into the stabilization forces and vibrational modes of the interacting groups (Venkatesan et al., 2016).

Synthesis of Novel Compounds

Research has focused on synthesizing novel functional diacids, including derivatives of this compound. These syntheses explore the effects of different solvents and reaction times, and the resulting compounds have potential applications in various fields, such as material science and pharmaceuticals (Zhang Zhi-qin, 2004).

Hydrogen-bonded Chains

Studies have also been conducted on hydrogen-bonded chains in related compounds. Understanding these chains helps in the development of materials with specific properties, as hydrogen bonding plays a crucial role in the stability and behavior of many molecular structures (Yang et al., 2006).

Anti-bacterial Activity

Research on related compounds includes evaluating their antibacterial activity. These studies are significant for the development of new antimicrobial agents and contribute to the field of medical research and drug development (Banday et al., 2010).

Synthesis of Carboxylic Acids and Derivatives

Other studies involve the synthesis of carboxylic acids and their derivatives from related compounds. These syntheses lead to a variety of products like esters, alcohols, and ethers, which have applications in chemical industries and pharmaceuticals (Hanzawa et al., 2012).

Preparation of Constituent Amino Acids

Research also includes the preparation of L-2-amino-5-arylpentanoic acids, constituent amino acids in certain toxins, from related compounds. This preparation is crucial for understanding the biochemical properties of these toxins and for potential pharmaceutical applications (Shimohigashi et al., 1976).

Properties

IUPAC Name

(E)-4-[5-(carboxymethyl)-2-hydroxyanilino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO6/c14-9-2-1-7(6-12(18)19)5-8(9)13-10(15)3-4-11(16)17/h1-5,14H,6H2,(H,13,15)(H,16,17)(H,18,19)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFYRFAXGRRVPQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)NC(=O)C=CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CC(=O)O)NC(=O)/C=C/C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.